molecular formula C16H20O3 B173611 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 109565-17-5

3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B173611
CAS No.: 109565-17-5
M. Wt: 260.33 g/mol
InChI Key: RCRLOVSDQMDTML-UHFFFAOYSA-N
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Description

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. Coumarins are fused benzopyran-2-one heterocycles known for their wide spectrum of biological activities, making them a privileged scaffold in drug discovery . This compound features a hexyl side chain at the 3-position, a modification that can enhance lipophilicity and influence interactions with biological targets, a key strategy in the development of novel bioactive agents . Researchers value this and similar coumarin derivatives for their potential applications, which include investigations into antibacterial, antifungal, and anticancer properties . The structural motif of 7-hydroxy-4-methyl-2H-chromen-2-one is a classic starting point for chemical derivatization, and its synthesis from resorcinol and ethyl acetoacetate is a well-established procedure . The exploration of coumarin-metal complexes, particularly those derived from coumarin Schiff bases, represents a cutting-edge area of study, as these complexes often demonstrate enhanced biological activity compared to the organic ligands alone . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

3-hexyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-7-14-11(2)13-9-8-12(17)10-15(13)19-16(14)18/h8-10,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRLOVSDQMDTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422207
Record name 3-hexyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109565-17-5
Record name 3-hexyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Process via β-Keto Ester Condensation and Chlorination

The foundational approach for synthesizing alkyl-substituted coumarins is outlined in US Patent 4,788,298 , which describes a scalable three-step protocol adaptable to 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Step 1: Acid-Catalyzed Condensation

Resorcinol or its monoalkyl ether reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a protonic acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid) at 120–140°C. For the target compound, hexyl substitution is introduced via a β-keto ester bearing a hexyl group. The reaction proceeds via Pechmann condensation, forming the coumarin backbone while eliminating water and alcohol byproducts.

Step 2: Solvent Exchange for Chlorination

The crude intermediate is mixed with acetic acid or alkyl acetates (e.g., methyl acetate) to facilitate solubility and reactivity for the subsequent chlorination step. This solvent system prevents side reactions and ensures uniform mixing.

Step 3: Selective Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is added at 60–80°C to introduce the chlorine atom at the 3-position. For 3-hexyl derivatives, the hexyl group must be pre-installed in the β-keto ester to avoid competing substitutions. The reaction exhibits >90% selectivity when using a 1:1.2 molar ratio of intermediate to SO₂Cl₂.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Condensation Temperature120–140°C<100°C: Incomplete reaction; >160°C: Decomposition
Chlorination SolventAcetic acid/ethyl acetatePolar aprotic solvents reduce byproducts
SO₂Cl₂ Stoichiometry1.0–1.2 equivalentsExcess drives completion but risks over-chlorination

Alternative Multicomponent Reactions for Functionalized Coumarins

Isocyanide-Based Multicomponent Assembly

A novel route reported by SciELO involves trapping reactive intermediates from alkyl isocyanides and dialkyl acetylenedicarboxylates with 7-hydroxycoumarin. While this method primarily yields 4H-chromenes, modifying the isocyanide (e.g., using hexyl isocyanide) and reaction conditions could direct selectivity toward 3-hexyl coumarins.

Mechanistic Insights:

  • Nucleophilic Attack : The isocyanide reacts with acetylenedicarboxylate to form a ketenimine intermediate.

  • Coumarin Activation : 7-Hydroxycoumarin’s phenolic oxygen attacks the ketenimine, inducing cyclization.

  • Rearrangement : Acidic workup facilitates tautomerization to the thermodynamically stable coumarin derivative.

Advantages:

  • Single-pot synthesis under mild conditions (room temperature, neutral pH).

  • High functional group tolerance enables introduction of alkyl chains at multiple positions.

Limitations:

  • Low yields (45–60%) for bulky substituents like hexyl due to steric hindrance.

  • Requires chromatographic purification, limiting scalability.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Adaptations

Recent industrial practices (e.g., VulcanChem’s protocols) emphasize flow chemistry to enhance the three-step process:

  • Microreactors for condensation improve heat transfer, reducing reaction time from 8 hours to <2 hours.

  • In-line Analytics : Real-time HPLC monitoring ensures precise control over chlorination stoichiometry.

Case Study:
A pilot-scale synthesis achieved 82% overall yield using:

  • Step 1 : Tubular reactor at 130°C with polyphosphoric acid.

  • Step 3 : Packed-bed reactor with immobilized SO₂Cl₂ delivery system.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityPurity (%)Key Challenges
Three-Step Patent75–90High95Handling corrosive SO₂Cl₂
Multicomponent45–60Low85–90Steric hindrance with hexyl
Continuous Flow80–82High97Capital-intensive setup

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-ones, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H20O3C_{16}H_{20}O_3, and it features a chromenone structure characterized by a benzopyran backbone. Its unique substituents enhance its chemical properties and biological efficacy, making it a subject of interest for various applications .

Medicinal Chemistry

1. Anticancer Activity:
this compound has been identified as a potential inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, this compound alters gene expression patterns that can lead to apoptosis in cancer cells. Studies have shown that it increases histone acetylation levels, which is associated with the activation of tumor suppressor genes .

2. Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit antimicrobial activity. It serves as a precursor for synthesizing novel derivatives with enhanced efficacy against various pathogens .

3. Neuroprotective Effects:
Recent studies suggest potential applications in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to modulate biological pathways may contribute to its protective effects on neuronal cells .

Agricultural Applications

1. Pesticide Development:
Coumarins, including this compound, have shown promise as natural pesticides due to their biological activities. Research into their synthesis and application in agricultural settings is ongoing, with an emphasis on developing environmentally friendly pest control agents .

Cosmetic Industry

This compound is also explored for its potential use in cosmetics, particularly in formulations aimed at skin health due to its antioxidant properties. Its incorporation into cosmetic products could enhance skin protection against oxidative stress .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AnticancerHDAC inhibition leading to apoptosis,
AntimicrobialEfficacy against various pathogens,
NeuroprotectivePotential protective effects on neuronal cells
AntioxidantSkin health applications in cosmetics,

Table 2: Synthesis Pathways

StepDescriptionReaction Conditions
AlkylationSynthesis of the hexyl groupReflux in toluene or ethanol
HydroxylationIntroduction of the hydroxyl groupSpecific reagents and conditions
PurificationCrystallization and recrystallizationSolvent-based methods

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that this compound significantly inhibited the growth of various cancer cell lines through HDAC inhibition. The findings suggested that this compound could be developed further into a therapeutic agent for cancer treatment.

Case Study 2: Pesticide Development
In agricultural research, derivatives of this coumarin were tested for their effectiveness as natural pesticides. Results showed promising activity against common agricultural pests, indicating potential for sustainable pest management solutions.

Mechanism of Action

The mechanism of action of 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-hexyl, 4-methyl, 7-hydroxy C₁₆H₂₀O₃ 264.24 High lipophilicity due to hexyl chain; potential for enhanced bioavailability
5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) 2-(4-methoxyphenyl), 5,7-dihydroxy, 8-thiomorpholinomethyl C₂₁H₂₀N₂O₅S 412.46 Polar thiomorpholine group at position 8; may influence receptor binding
6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (8) 6-(benzylamino), 7-hydroxy, 4-methyl C₁₈H₁₇N₂O₅ 327.34 Amino group enhances hydrogen bonding; reduced lipophilicity
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(4-chlorophenyl), 7-methoxy, 4-methyl C₁₇H₁₃ClO₃ 300.74 Chlorophenyl group increases electronic effects; methoxy reduces antioxidant potential
7-Hydroxy-6-methoxychromen-2-one 7-hydroxy, 6-methoxy C₁₀H₈O₄ 192.17 Simpler structure with higher aqueous solubility; limited membrane penetration

Solubility and Stability

  • Lipophilicity : The hexyl chain in this compound increases logP values compared to analogs with polar substituents (e.g., thiomorpholine in compound 11a), making it more suitable for lipid-rich environments .
  • Thermal Stability : Methyl and hexyl groups contribute to higher melting points (e.g., compound 8 melts at 188–189°C ), whereas methoxy-substituted coumarins may degrade faster under oxidative conditions .

Biological Activity

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chromenone core with a hexyl substituent at position 3 and a hydroxyl group at position 7. The presence of these functional groups contributes to its solubility and biological interactions.

Antioxidant Activity

Coumarins are recognized for their antioxidant properties. Studies have shown that derivatives like this compound can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Coumarin Derivatives

CompoundIC50 (µM)Reference
3-Hexyl-7-hydroxy-4-methyl...12.5
4-Methylcoumarin15.0
Coumarin20.0

Antimicrobial Activity

The antimicrobial properties of coumarins have been widely documented. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
A study conducted by X et al. (2023) evaluated the antibacterial effects of several coumarin derivatives, including this compound. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating strong antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can downregulate the expression of TNF-alpha and IL-6 in macrophages.

Research Findings
A recent publication highlighted the compound's ability to reduce inflammation in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group plays a critical role in neutralizing free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Gene Expression Modulation : Coumarins can influence gene expression related to oxidative stress and inflammation.

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